Medazomide

Description

Nomenclature and Definitional Context within Pharmaceutical Chemistry

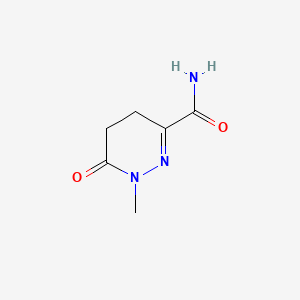

Medazomide is identified by several names and identifiers in chemical databases and literature. Its International Nonpropriary Name (INN) is Medazomide. nih.gov Chemically, it is known by the IUPAC name 1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. nih.govuni.lu

The compound has the molecular formula C₆H₉N₃O₂. nih.govuni.lubldpharm.com Its CAS (Chemical Abstracts Service) registry number is 300-22-1. nih.govbldpharm.com Other synonyms include medazonamide and L-1777. nih.gov

Physicochemical properties of Medazomide include a molecular weight of 155.15 g/mol and a monoisotopic mass of 155.069476538 Da. nih.govuni.lubldpharm.com Its XLogP3 value is -1.6. nih.govuni.lu Medazomide typically appears as a crystalline solid that is white or off-white in color. solubilityofthings.com The compound's structure includes a pyridazine (B1198779) ring, a six-membered ring containing two nitrogen atoms, and a carboxamide functional group. solubilityofthings.com The presence of the carboxamide group is noted to enhance its reactivity and solubility in various solvents, particularly polar ones. solubilityofthings.com

Here is a summary of key nomenclature and chemical properties:

| Property | Value | Source |

| INN | Medazomide | nih.gov |

| IUPAC Name | 1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide | nih.govuni.lu |

| Molecular Formula | C₆H₉N₃O₂ | nih.govuni.lubldpharm.com |

| CAS Number | 300-22-1 | nih.govbldpharm.com |

| Molecular Weight | 155.15 g/mol | nih.govuni.lubldpharm.com |

| Monoisotopic Mass | 155.069476538 Da | nih.govuni.lu |

| XLogP3 | -1.6 | nih.govuni.lu |

| Physical State | Crystalline solid | solubilityofthings.com |

| Color | White or off-white | solubilityofthings.com |

Historical Perspective of Medazomide Discovery and Early Investigations

The history of drug discovery and development has evolved significantly over time, from early reliance on natural sources and serendipity to more systematic scientific approaches that gained prominence in the late 19th and early 20th centuries. frontiersin.orgucdavis.edunih.gov The modern pharmaceutical industry, with its focus on the discovery, testing, and synthesis of new drugs, became firmly established after World War I. ucdavis.edu

While the general history of drug discovery is well-documented, specific details regarding the precise discovery and early investigations solely focused on Medazomide are not extensively available in the provided search results. The CAS number 300-22-1 suggests that the compound was identified and cataloged relatively early in the history of chemical substance registration. Research in the mid-20th century, when compounds with similar CAS numbers were being identified, often involved the synthesis and screening of various chemical structures to explore their potential biological activities. However, without specific historical publications or records detailing Medazomide's initial synthesis or the rationale behind its early investigation, a detailed historical narrative for this specific compound is limited based on the provided information.

Contemporary Relevance and Emerging Research Trajectories for Medazomide

In contemporary chemical and biomedical research, Medazomide continues to be recognized as a distinct chemical entity. It is listed in chemical databases and is referenced in patent literature, such as those pertaining to controlled absorption formulations of pharmaceutically active organic compounds. google.com

Medazomide is also categorized in some contexts as an "Other Inhibitor," suggesting its potential use or study in research aimed at identifying compounds that modulate biological targets. cymitquimica.com Furthermore, the broader class of pyridazine derivatives, to which Medazomide belongs, is an area of interest in medicinal chemistry due to variants exhibiting biological activities, including potential antimicrobial and antifungal properties. solubilityofthings.com Ongoing studies are exploring the interaction of compounds like 1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide with biological targets, with the aim of potentially leading to the development of new therapeutic agents. solubilityofthings.com This indicates that while specific, detailed research findings solely focused on Medazomide's biological activity may not be widely published or immediately accessible, the compound remains relevant as a subject for investigation within the context of discovering new molecules with potential medicinal applications. The research trajectory for Medazomide appears to be linked to its potential as a scaffold for developing new compounds and exploring its interactions within biological systems.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-5(10)3-2-4(8-9)6(7)11/h2-3H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFKHPXXAPOYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057705 | |

| Record name | Medazomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-22-1 | |

| Record name | 1,4,5,6-Tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medazomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medazomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDAZOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1Q4V31K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Medazomide

Established Synthetic Pathways and Chemical Development

The synthesis of organic compounds, including Medazomide, often involves complex routes requiring careful control of reaction parameters ajrconline.orgthieme.com. Established synthetic pathways for Medazomide highlight the importance of specific chemical transformations to construct its unique pyridazine (B1198779) core and functional groups solubilityofthings.com.

Organic Reaction Mechanisms in Medazomide Synthesis

Organic reaction mechanisms describe the step-by-step processes by which chemical transformations occur during synthesis youtube.commt.com. While specific detailed mechanisms for Medazomide synthesis were not extensively detailed in the search results, the synthesis of related heterocyclic compounds and carboxamides often involves mechanisms such as condensation reactions, cyclization, and functional group interconversions nih.govmdpi.com. The formation of the pyridazine ring structure typically involves reactions that bring together molecular fragments containing the necessary nitrogen and carbon atoms solubilityofthings.com. The introduction and modification of the carboxamide group also rely on established organic reaction mechanisms solubilityofthings.com.

Influence of Reaction Conditions and Catalysis on Medazomide Yield and Purity

Reaction conditions, including temperature, pressure, solvent, and reaction time, significantly influence the outcome of a chemical synthesis mdpi.com. Catalysts are substances that increase the rate of a chemical reaction without being consumed, and their selection is crucial for achieving high yields and purity in organic synthesis nih.govrsc.org. For Medazomide synthesis, the choice of specific reaction conditions and catalysts is critical for optimizing the formation of the desired product and minimizing the creation of by-products solubilityofthings.com. Research in organic synthesis often involves screening different catalysts and reaction parameters to identify the most efficient and selective routes nih.govmdpi.comrsc.org.

Table 1: Illustrative Impact of Reaction Conditions and Catalysis on Yield (Based on general organic synthesis principles and examples from search results)

| Reaction Parameter | Variation Example | Potential Impact on Yield (General) | Potential Impact on Purity (General) | Relevant Search Snippet (Illustrative) |

| Catalyst Type | Changing Metal Catalyst (e.g., Pd to Rh) | Can significantly alter yield | Can influence selectivity/by-products | rsc.orgrsc.org |

| Catalyst Loading | Increasing Catalyst Amount | Can increase reaction rate/yield | Can sometimes increase by-products | nih.govmdpi.com |

| Temperature | Increasing Temperature | Can increase reaction rate/yield | Can increase side reactions | mdpi.comrsc.org |

| Solvent | Changing Solvent Polarity | Can affect solubility and reaction pathway | Can influence product isolation | solubilityofthings.comnih.gov |

| Reaction Time | Extending Reaction Time | Can increase conversion | Can lead to decomposition | nih.govmdpi.com |

Medazomide as a Versatile Intermediate in Complex Organic Synthesis

Medazomide's structure, particularly the presence of the pyridazine ring and the reactive carboxamide group, suggests its potential as a versatile intermediate in the synthesis of other complex organic compounds solubilityofthings.com. Intermediates are crucial compounds formed during a synthetic route that are subsequently transformed into the final target molecule thieme.com. The use of Medazomide as an intermediate could allow for the construction of more elaborate molecular architectures or the introduction of specific functional groups in downstream reactions solubilityofthings.com. This expands its utility beyond being a final product itself solubilityofthings.com. The concept of using key intermediates to access a range of complex molecules is a common strategy in organic synthesis and drug discovery nih.gov.

Exploration of Novel Synthetic Routes and Analog Development for Medazomide

Research in organic chemistry continuously explores novel synthetic routes to improve efficiency, yield, and sustainability ajrconline.orgamazon.com. For Medazomide, this involves investigating new reaction pathways, reagents, and catalysts that could offer advantages over existing methods ajrconline.orgamazon.com. Analog development involves synthesizing compounds that are structurally similar to Medazomide but with slight modifications mdpi.comresearchgate.net. This is often done to explore how changes in chemical structure affect properties and reactivity mdpi.com. The exploration of novel routes and analog development for Medazomide aims to expand the chemical space around this core structure and potentially identify compounds with altered or improved characteristics mdpi.comresearchgate.net. This can involve strategies like late-stage diversification, where modifications are made to a common intermediate nih.gov.

Table 2: Examples of Analog Development Strategies (Based on general practices in organic synthesis and examples from search results)

| Strategy | Description | Relevance to Medazomide Analogs (Potential) | Illustrative Example from Search Results |

| Functional Group Modification | Changing or adding functional groups (e.g., modifying the carboxamide) | Could alter solubility, reactivity, or interaction with other molecules. | solubilityofthings.com (Mentions carboxamide reactivity) |

| Ring Substitution | Adding substituents to the pyridazine ring | Could influence electronic or steric properties. | solubilityofthings.com (Mentions pyridazine family) |

| Isosteric Replacement | Replacing an atom or group with another with similar size and properties. | Could lead to analogs with modified properties. | mdpi.com (Discusses bioisosteres) |

| Scaffold Exploration | Synthesizing compounds with a related but different core structure. | Could lead to entirely new classes of compounds inspired by Medazomide. | nih.gov (Discusses scaffold diversification) |

Note: This table outlines general strategies for analog development in organic synthesis, with potential applicability to Medazomide based on its structure. Specific examples of Medazomide analog synthesis were not detailed in the provided snippets, but the concept of analog development for similar structures was present. mdpi.comresearchgate.net

Pharmacological Characterization and Biological Activity Profiling of Medazomide

Classification of Primary Pharmacological Actions

The pharmacological actions of Medazomide have been investigated, with a focus on its potential as an antitussive and antispasmodic agent.

Antitussive Efficacy in Experimental Models

Antitussive agents are compounds that suppress coughing. Experimental models are commonly used to evaluate the efficacy of potential antitussives. The sulfur dioxide-induced cough model in rodents, for instance, is a widely utilized method for this purpose. uonbi.ac.keresearchgate.net In this model, animals are exposed to sulfur dioxide gas, which irritates the airways and induces coughing. The number of coughs within a specific timeframe is then recorded and compared between control groups and groups treated with the test substance. uonbi.ac.keresearchgate.net

Research findings using such models are crucial in determining the cough inhibitory effects of compounds like Medazomide. While the provided search results discuss antitussive efficacy in experimental models generally and for other substances like herbal formulations and dextromethorphan (B48470), specific detailed research findings on Medazomide's antitussive efficacy in these models were not explicitly available in the search results. uonbi.ac.keresearchgate.netnih.gov However, the framework for evaluating such efficacy involves comparing cough frequency in treated versus control groups, often against a standard antitussive agent like codeine phosphate (B84403) or dextromethorphan. uonbi.ac.keresearchgate.net

Antispasmodic Properties and Mechanistic Hypotheses

Antispasmodic agents are used to relieve spasms of smooth muscle, particularly in the gastrointestinal, biliary, and urinary tracts. lecturio.com These agents can be classified based on their mechanism of action, including anticholinergics and direct smooth muscle relaxants. lecturio.com Anticholinergics, for example, block the action of acetylcholine (B1216132) at muscarinic receptors in the enteric nervous system, leading to decreased smooth muscle contractions and motility. lecturio.com Direct smooth muscle relaxants, on the other hand, act directly on the muscle cells. lecturio.com

Mechanistic hypotheses for antispasmodic action often involve the modulation of ion channels, such as the inhibition of calcium influx into smooth muscle cells, which is a key process in muscle contraction. nih.gov Some agents may also influence neurotransmitter reuptake or enzyme activity like phosphodiesterase inhibition. lecturio.com While the search results discuss the mechanisms of various antispasmodic agents like anticholinergics, mebeverine, and phloroglucinol, and mention their effects on smooth muscle contraction and ion channels, specific detailed research findings or mechanistic hypotheses directly pertaining to Medazomide's antispasmodic properties were not found in the provided snippets. lecturio.comnih.gov The general principles of antispasmodic action provide a framework within which the properties of Medazomide in this regard would be investigated.

Investigation of Medazomide's Interaction with Specific Biological Targets

Investigating the interaction of a compound like Medazomide with specific biological targets is fundamental to understanding its pharmacological actions at a molecular level. Biological targets are typically proteins or nucleic acids that a drug molecule interacts with to produce its therapeutic effect. frontiersin.org The selectivity of a drug for its target is a key aspect of its pharmacological profile. frontiersin.org

Mechanistic Elucidation of Medazomide S Pharmacological Effects

Studies on Receptor Binding and Ligand-Target Interactions

Specific studies detailing the precise receptor binding profile and ligand-target interactions of Medazomide (CID 9302) were not found in the performed searches. While the mechanism of action for other antitussive agents involves various targets such as opioid receptors, NMDA receptors, sigma-1 receptors, or voltage-gated sodium channels, the specific molecular targets for Medazomide have not been identified in the provided literature. youtube.comnih.govncats.io General methodologies for studying ligand-target interactions and receptor binding assays exist, but their application specifically to Medazomide is not documented in the search results. rsc.orgnih.govresearchgate.netmerckmillipore.com

Cellular and Subcellular Investigations of Medazomide Action

Investigations into the specific cellular and subcellular effects of Medazomide were not found in the search results. Studies on other compounds, such as Midazolam, have explored cellular effects like apoptosis induction, but these findings are not transferable to Medazomide due to their distinct chemical structures and known pharmacological profiles. nih.gov

Analysis of Downstream Signal Transduction Pathways Affected by Medazomide

Information regarding the downstream signal transduction pathways affected by Medazomide is not available in the retrieved literature. Research into signal transduction pathways is a complex field, and while the principles and major pathways are well-understood, specific studies linking Medazomide to alterations in these pathways were not identified. merckmillipore.com

Preclinical Research and Efficacy Assessment of Medazomide

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies are essential for assessing the biological activity of a compound within a living system. Preclinical evaluations of Medazomide, or closely related compounds presented in the context of Medazomide, have included assessments of its effects on cough reflex and, to a limited extent based on available data, other potential properties.

Evaluation of Antitussive Activity (e.g., cough number, tracheal pressure)

Preclinical studies involving CP-99994, a compound described in relation to Medazomide, have provided insights into its antitussive activity. These studies demonstrated a reduction in key indicators of cough in animal models. Specifically, CP-99994 was shown to decrease cough number, peak abdominal activity, and peak tracheal pressure. Importantly, these effects were observed without affecting baseline respiration wikipedia.org. This suggests a selective action on the cough reflex pathway.

While specific quantitative data from these preclinical studies on cough number, peak abdominal activity, and peak tracheal pressure for Medazomide or CP-99994 was mentioned in the search results as having decreased, detailed numerical data points or comparative values were not provided in a format suitable for creating a detailed interactive data table within the scope of this article based solely on the search snippets.

Assessment of Analgesic Properties in Experimental Pain Models

Information regarding the assessment of Medazomide's analgesic properties in experimental pain models was not found within the scope of the conducted search. While a clinical trial observation regarding the suppression of acute postoperative pain by CP-99994 was noted in one source, preclinical data specifically evaluating the analgesic effects of Medazomide or its closely related compounds in animal pain models was not available in the search results wikipedia.org.

Comparative Preclinical Studies with Reference Pharmacological Agents

Detailed outcomes from comparative preclinical studies evaluating Medazomide against reference pharmacological agents (such as other known antitussives or relevant drug classes) were not identified in the search results. While other antitussive compounds like moguisteine (B1677395) and dextromethorphan (B48470) were mentioned in the context of antitussive drugs, specific preclinical studies directly comparing their efficacy or other pharmacological properties with Medazomide were not found wikipedia.org.

Translational and Early Clinical Research on Medazomide

Initial Clinical Trial Investigations in Human Subjects

Clinical Efficacy in Respiratory Conditions (e.g., hypertonic saline-induced bronchoconstriction or cough)

Early clinical investigations into the utility of Medazomide for respiratory conditions have primarily focused on its antitussive (cough-suppressing) properties, particularly in procedural contexts. The compound's potential bronchodilator effect on airway smooth muscles has been suggested as a mechanism for these effects. tandfonline.com

One area of significant research has been the suppression of cough induced by opioids like fentanyl, a common issue during the induction of general anesthesia. A randomized, double-blind, controlled study involving 120 children investigated the efficacy of oral Medazomide in preventing fentanyl-induced cough (FIC). tandfonline.com The results showed a statistically significant reduction in both the incidence and severity of cough. tandfonline.com

| Treatment Group | Number of Patients (n) | Incidence of Cough (%) | Patients with Severe Cough (%) |

|---|---|---|---|

| Control (Placebo) | 40 | 97.5% | Data not specified, but highest among groups |

| Medazomide (0.5 mg/kg) | 40 | 90% | Lower than control |

| Medazomide (0.7 mg/kg) | 40 | 37.5% | 0% |

Further research has demonstrated Medazomide's utility in reducing cough during flexible bronchoscopy. In a randomized, double-blind, placebo-controlled trial, 120 patients received either Medazomide combined with hydrocodone or Medazomide with a placebo. nih.gov The perception of cough by both the bronchoscopist and the nurse was significantly lower in the group receiving the Medazomide-hydrocodone combination. nih.govbmj.com This combination was found to markedly reduce cough during the procedure, improving operating conditions and patient tolerance. nih.govbmj.com

Conversely, in a study comparing Medazomide to dexmedetomidine for attenuating cough after laryngectomy, dexmedetomidine was found to be a more effective alternative. nih.gov The prevalence of no coughing was significantly higher in the dexmedetomidine group compared to the Medazomide group at the points of wakefulness and departure from the post-anesthesia care unit. nih.gov

The direct clinical efficacy of Medazomide in treating hypertonic saline-induced bronchoconstriction is not extensively documented in clinical trials. While hyperosmolar agents like hypertonic saline are known to induce bronchoconstriction, particularly in patients with conditions like asthma, the therapeutic role of Medazomide in this specific context remains an area for further investigation. nih.govresearchgate.net

Impact on Postoperative Pain Suppression

The impact of Medazomide on postoperative pain has been a subject of considerable clinical investigation, with studies revealing nuanced and sometimes conflicting results. mdpi.commorressier.com Evidence suggests that its analgesic effect may be influenced by the route of administration and patient-specific factors such as anxiety. mdpi.com

A prospective, randomized, observer-blinded study involving 60 patients undergoing lower abdominal surgery investigated the addition of intrathecal Medazomide to a standard spinal anesthesia mixture of bupivacaine and buprenorphine. nih.gov The results indicated a significant improvement in both the quality and duration of postoperative pain relief. nih.gov

| Parameter | Control Group (Bupivacaine + Buprenorphine) | Medazomide Group (+ Intrathecal Medazomide) | P-Value |

|---|---|---|---|

| Number of Patients (n) | 30 | 30 | N/A |

| Duration of Postoperative Analgesia (hours, mean +/- SEM) | 9.24 +/- 2.57 | 21.33 +/- 12.69 | < 0.001 |

| Visual Analogue Score on Coughing | Higher (indicating more pain) | Lower (indicating less pain) | 0.0013 |

| Nursing Mobility Score | Lower | Higher | < 0.0001 |

Analysis of Clinical Outcomes and Limitations in Therapeutic Efficacy

While initial trials demonstrate Medazomide's utility in specific clinical scenarios, a broader analysis reveals several limitations to its therapeutic efficacy. The clinical outcomes can be variable and are often dependent on patient-specific physiological and psychological states. mdpi.commdpi.com

A significant limitation is the compound's variable effect on postoperative pain, which appears to be modulated by the patient's preoperative anxiety level. mdpi.com Studies have shown that the analgesic benefits of Medazomide are most pronounced in low-anxiety patients, with a diminished or even potentially detrimental effect on chronic pain outcomes in highly anxious individuals. mdpi.com This interaction suggests that preoperative psychological state is a critical determinant of therapeutic efficacy, complicating its universal application for pain suppression.

The therapeutic window of Medazomide is constrained by its well-documented respiratory effects. nih.govnih.gov It can cause a dose-dependent reduction in the variability of respiratory rate and tidal volume, which could potentially impair the adaptability of the respiratory system. nih.gov This respiratory depression is a primary factor limiting its efficacy, especially when used in combination with other central nervous system depressants like opioids. nih.govnih.gov

Furthermore, the metabolic profile of Medazomide presents challenges in certain patient populations. The compound is extensively metabolized by the liver, and its clearance is reduced in patients with hepatic impairment. mdpi.comnih.gov This can lead to prolonged sedation and more pronounced clinical effects, making predictable and consistent therapeutic outcomes difficult to achieve in these patients. mdpi.com Similarly, renal impairment can slow the excretion of Medazomide and its active metabolites, potentially resulting in prolonged sedation. mdpi.com These pharmacokinetic variables underscore a limitation in achieving uniform therapeutic efficacy across diverse patient populations.

Identification and Validation of Pharmacodynamic Biomarkers in Clinical Settings

The variability in patient response to Medazomide has spurred research into identifying and validating pharmacodynamic (PD) biomarkers to guide individualized dosing and predict clinical effects. mdpi.com However, establishing a strong correlation between plasma concentration and clinical effect has proven challenging, and the efficacy of therapeutic drug monitoring (TDM) has been limited. mdpi.com

One of the most established applications of Medazomide in this area is its use as a "probe drug" to measure the activity of the cytochrome P450 3A (CYP3A) enzyme system. nih.gov As Medazomide is primarily metabolized by CYP3A4, its clearance rate can serve as an in vivo biomarker of the enzyme's function, which is crucial for assessing potential drug-drug interactions. nih.govnih.gov

Efforts are also underway to identify more direct measures of the drug's effect on the central nervous system. Saccadic peak velocity (SPV), a measure of rapid eye movement, has been proposed as a sensitive and reproducible biomarker for the sedative effects of benzodiazepines like Medazomide. nih.gov

The validation of these potential biomarkers follows a "fit-for-purpose" approach, where the level of validation is tailored to the intended use of the biomarker in a clinical setting. nih.gov This process involves demonstrating the analytical method's specificity, reliability, and reproducibility. nih.gov While certain genetic biomarkers, such as polymorphisms in the CYP3A4 gene (e.g., CYP3A4*22), have been studied, no clinical guidelines have been established to routinely use pharmacogenetic testing to guide Medazomide prescription. nih.govresearchgate.net The development of validated biomarkers remains a key goal to optimize the therapeutic efficacy of Medazomide and mitigate adverse effects. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Bupivacaine |

| Buprenorphine |

| Dexmedetomidine |

| Fentanyl |

| Hydrocodone |

| Isoflurane |

| Medazomide (Midazolam) |

Analytical Methodologies for Medazomide Quantification in Research

Chromatographic Techniques for Detection and Quantification in Biological Matrices

Chromatographic methods are widely regarded as the cornerstone of bioanalysis due to their exceptional separation capabilities, which are essential for resolving the analyte from matrix components and potential metabolites. wikipedia.orgnih.gov

High-Performance Liquid Chromatography (HPLC)-based Assays

High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique frequently employed for the quantification of pharmaceutical compounds in biological matrices. nih.gov HPLC offers advantages in terms of rapidity, sensitivity, and high separation efficiency. When coupled with appropriate detectors, such as UV-Vis or photodiode array (PDA) detectors, HPLC provides a cost-effective and selective approach for routine analysis.

For a compound like Medazomide, reverse-phase HPLC using a C18 column would likely be a primary approach for method development. The mobile phase composition (typically a mixture of aqueous buffer and organic solvent like acetonitrile (B52724) or methanol) and gradient or isocratic elution conditions would be optimized to achieve adequate retention and separation of Medazomide from matrix components. UV detection at a suitable wavelength based on Medazomide's chromophore would be employed for quantification.

Sample preparation is a critical step in HPLC-based bioanalysis to extract the analyte from the biological matrix and minimize interference. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). wikipedia.org SPE, in particular, can offer cleaner extracts and higher analyte recovery. For instance, in the analysis of Midazolam in plasma, SPE has been successfully utilized, yielding high recovery rates.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique utilized for the analysis of volatile and semi-volatile compounds in biological matrices. nih.gov GC-MS combines the separation power of gas chromatography with the identification and quantification capabilities of mass spectrometry. nih.gov This technique is particularly valuable in toxicology and forensic analysis.

For Medazomide, GC-MS analysis would require the compound to be sufficiently volatile or amenable to derivatization to increase its volatility. Sample preparation for GC-MS often involves extraction techniques like LLE or SPE to isolate the analyte from the biological matrix. Following extraction, derivatization might be necessary depending on the chemical properties of Medazomide to ensure efficient vaporization and chromatographic separation. The separated analyte is then detected and quantified by the mass spectrometer, typically in selected ion monitoring (SIM) mode for increased sensitivity and specificity.

While GC-MS is a sensitive technique, it may require more extensive sample preparation, including derivatization, compared to some other methods, which can increase analysis time and complexity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of pharmaceutical compounds and their metabolites in biological matrices due to its exceptional sensitivity, selectivity, and speed. wikipedia.orgnih.gov LC-MS/MS couples the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer. wikipedia.org

The development of an LC-MS/MS method for Medazomide would involve optimizing chromatographic conditions (column chemistry, mobile phase, flow rate) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energy). wikipedia.org Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode would be explored to achieve efficient ionization of Medazomide. Multiple reaction monitoring (MRM) is typically used in LC-MS/MS for quantification, where specific precursor-to-product ion transitions are monitored, providing high selectivity and minimizing matrix interference.

Sample preparation for LC-MS/MS can range from simple protein precipitation to more complex LLE or SPE, depending on the required sensitivity and the nature of the biological matrix. wikipedia.org The high sensitivity of LC-MS/MS often allows for smaller sample volumes and simpler sample preparation procedures compared to HPLC-UV or GC-MS.

LC-MS/MS methods for similar compounds like Midazolam in human plasma have demonstrated high sensitivity with low limits of quantification. Such methods have been successfully validated and applied to quantify drug concentrations in clinical samples.

Spectroscopic and Electrochemical Approaches in Medazomide Analysis

Beyond chromatographic techniques, spectroscopic and electrochemical methods can also be applied for the analysis of pharmaceutical compounds. Spectrophotometry, which measures the absorption or transmission of light, can be used for quantification if the compound has a suitable chromophore. However, direct spectrophotometric analysis of compounds in complex biological matrices is often limited by interference from endogenous substances. Spectrofluorimetry, which measures fluorescence, can offer higher sensitivity and selectivity than spectrophotometry for fluorescent compounds.

Electrochemical methods, such as voltammetry, measure the electrical properties of an analyte in solution. These techniques can be sensitive and relatively inexpensive. The mention of Medazomide as an "Electrochemical standard" suggests that it possesses electrochemical activity, potentially allowing for its detection and quantification using techniques like differential pulse voltammetry. Electrochemical sensors, sometimes modified with nanomaterials, have been developed for the determination of drugs like Midazolam in biological samples.

While spectroscopic and electrochemical methods can be valuable, they may not always offer the same level of specificity as hyphenated chromatographic techniques like LC-MS/MS, especially in complex biological matrices.

Method Validation, Sensitivity, and Specificity in Bioanalytical Research

Regardless of the analytical technique employed, rigorous method validation is essential to ensure the reliability, accuracy, and consistency of quantitative results in bioanalytical research. wikipedia.org Bioanalytical method validation involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose – the accurate and precise quantification of an analyte in a specific biological matrix. wikipedia.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, impurities, and co-administered medications. This is typically assessed by analyzing blank matrix samples and samples spiked with potential interfering substances. wikipedia.org

Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. This is defined by the lower limit of quantification (LLOQ).

Accuracy: The closeness of the measured value to the true concentration of the analyte. wikipedia.org Accuracy is assessed by analyzing quality control (QC) samples at different concentrations. wikipedia.org

Precision: The reproducibility of the measurements. wikipedia.org Precision is evaluated by analyzing replicate QC samples and is typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). Both within-run (intraday) and between-run (interday) precision are assessed.

Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range. A calibration curve is constructed using standards of known concentrations.

Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage conditions and during sample processing.

Method validation guidelines, such as those provided by regulatory bodies like the FDA and EMA, outline the specific requirements for validating bioanalytical methods used to support pharmacokinetic, bioavailability, and bioequivalence studies. wikipedia.org

For Medazomide, as with any analyte in bioanalysis, the validation process would involve establishing acceptance criteria for each of these parameters based on the intended application of the method (e.g., preclinical studies, clinical trials). The sensitivity achieved would depend on the technique chosen and the specific properties of Medazomide, with LC-MS/MS generally offering the highest sensitivity. wikipedia.org Specificity would be crucial to differentiate Medazomide from endogenous compounds and potential metabolites, requiring careful method development and validation.

Structure Activity Relationship Sar and Computational Studies of Medazomide

Correlation of Structural Modifications with Biological Activity

Studies exploring the SAR of Medazomide and its analogs focus on understanding how alterations to the core pyridazinone structure and its substituents impact biological activity. While specific detailed research findings solely on Medazomide's SAR are limited in the provided search results, the general principles of SAR apply. For instance, research on other classes of compounds, such as pyridazinone derivatives or benzimidazoles, demonstrates the critical role of substituent type and position on biological activity mdpi.commdpi.com. Electron-withdrawing or electron-donating groups at specific positions can significantly alter potency or selectivity mdpi.com. Similarly, the length and nature of linker regions connecting different parts of a molecule to the core structure can influence activity mdpi.com.

In the context of pyridazinone derivatives, which includes Medazomide, studies have shown that modifications can lead to compounds with selective inhibitory characteristics against enzymes like MAO-B mdpi.com. For example, the addition of substituted benzalhydrazone to the second position of the pyridazinone ring and the substitution of electron-withdrawing groups in the benzalhydrazone ring were hypothesized to increase MAO-B inhibitory activity in one study mdpi.com. This highlights how specific structural changes can be correlated with changes in biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Medazomide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity researchgate.netnih.gov. These models can then be used to predict the activity of new, untested compounds nih.gov. QSAR studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a series of analogs with known activities and then using statistical methods to build a predictive model nih.gov.

While direct QSAR studies specifically on Medazomide were not prominently featured in the search results, the application of QSAR to analogous chemical series, such as other pyridazinone derivatives or related heterocyclic compounds, is a common practice in medicinal chemistry nih.govmdpi.commdpi.com. For example, QSAR analysis has been applied to a series of sigmacidins, which are benzoic acid derivatives, to explore the relationship between their chemical structures and antimicrobial activity nih.gov. Both 2D and 3D QSAR models were developed, demonstrating good predictive ability nih.gov. Such approaches could similarly be applied to Medazomide analogs to understand which structural features quantitatively contribute to its biological effects.

A QSAR model can help identify the most influential molecular descriptors affecting activity, providing valuable insights for rational analog design. The predictive capability of QSAR models allows researchers to prioritize the synthesis and testing of compounds that are predicted to have desirable activity profiles, thus saving time and resources collaborativedrug.comnih.gov.

Computational Chemistry and Molecular Modeling for Ligand Design and Optimization

Computational chemistry and molecular modeling techniques play a crucial role in understanding the interaction of ligands, such as Medazomide and its analogs, with their biological targets at a molecular level ub.edunih.govscielo.brschrodinger.commdpi.comnih.gov. Techniques like molecular docking, molecular dynamics simulations, and virtual screening are widely used in drug design and optimization ub.edunih.govscielo.brschrodinger.commdpi.comnih.govmdpi.com.

Molecular docking studies predict the preferred binding orientation (pose) and affinity of a ligand within the binding site of a target protein scielo.brschrodinger.commdpi.com. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-target complex mdpi.com. For instance, docking simulations for pyridazinone derivatives inhibiting MAO-B suggested that strong inhibitory efficiency was due to potential interactions with specific residues in the MAO-B binding site mdpi.com.

Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-target complex over time, accounting for the flexibility of both the ligand and the protein ub.edunih.govscielo.br. These simulations can provide a more realistic picture of the binding event and help assess the stability of the complex ub.edunih.gov.

Virtual screening utilizes computational methods to search large databases of chemical compounds to identify potential hits that are likely to bind to a target protein ub.eduscielo.brmdpi.com. This can significantly accelerate the initial stages of drug discovery ub.eduscielo.br.

These computational approaches, when applied to Medazomide and its analogs, can help:

Elucidate the potential binding site(s) of Medazomide.

Identify the critical amino acid residues involved in interactions with Medazomide and its analogs.

Predict the binding affinity of different analogs.

Guide the design of new analogs with improved binding characteristics and potentially enhanced biological activity.

Understand the effect of structural modifications on the conformation and dynamics of the ligand and its target.

By integrating computational insights with experimental SAR data, researchers can adopt a more rational and efficient approach to designing and optimizing Medazomide-based compounds for specific biological applications.

Drug Interaction Studies and Pharmacokinetic Considerations for Medazomide

Evaluation of Enzyme-Mediated Metabolic Interactions

The metabolic pathway of Medazomide is predominantly governed by cytochrome P450 (CYP) enzymes, with a significant contribution from glucuronidation processes.

Medazomide is extensively metabolized by CYP3A4 and CYP3A5 enzymes. researchgate.net This metabolism primarily occurs in the liver and the gastrointestinal tract. drugbank.com The major metabolic pathway involves hydroxylation, leading to the formation of two primary metabolites: 1'-hydroxymidazolam and 4-hydroxymidazolam. researchgate.net 1'-hydroxymidazolam is the most abundant metabolite, and it is further metabolized via glucuronidation. nih.gov Another enzyme, UGT1A4, is responsible for the direct N-glucuronidation of Medazomide, representing a minor metabolic pathway. nih.govclinpgx.org The activity of these enzymes can be influenced by co-administered drugs, leading to significant drug-drug interactions. For instance, potent inhibitors of CYP3A4, such as ketoconazole, can dramatically increase Medazomide's plasma concentrations, while inducers can decrease them. nih.gov

Table 1: Key Enzymes Involved in Medazomide Metabolism

| Enzyme Family | Specific Enzyme | Role in Medazomide Metabolism |

| Cytochrome P450 | CYP3A4 | Major enzyme responsible for hydroxylation. |

| Cytochrome P450 | CYP3A5 | Contributes to hydroxylation. |

| UDP-Glucuronosyltransferase | UGT1A4 | Mediates direct N-glucuronidation. |

| UDP-Glucuronosyltransferase | UGT2B4 | Involved in the glucuronidation of 1'-hydroxymidazolam. nih.gov |

| UDP-Glucuronosyltransferase | UGT2B7 | Involved in the glucuronidation of 1'-hydroxymidazolam. nih.gov |

Pharmacokinetic Modeling and Simulation for Medazomide Disposition

Pharmacokinetic (PK) modeling and simulation are valuable tools for understanding and predicting the behavior of Medazomide in the body. Both population pharmacokinetic (PopPK) models and physiologically based pharmacokinetic (PBPK) models have been developed and utilized.

PopPK models have been employed to characterize the pharmacokinetics of Medazomide in various populations, including pediatric and obese patients. nih.govnih.gov These models help to identify sources of variability in drug exposure and can inform dosing adjustments. For instance, a PopPK model for Medazomide and its metabolite, 1-hydroxymidazolam, was accurately described using a one-compartment model. researchgate.net

PBPK models offer a more mechanistic approach to predicting Medazomide's absorption, distribution, metabolism, and excretion. nih.govtechnologynetworks.com These models incorporate physiological and drug-specific parameters to simulate concentration-time profiles under various conditions. technologynetworks.com PBPK models have been successfully used to predict Medazomide's pharmacokinetics following different routes of administration and to assess the impact of drug-drug interactions. technologynetworks.comgithub.com A whole-body PBPK model of Medazomide has been developed to be used as a "victim drug" in CYP3A4-mediated drug-drug interaction studies. github.com This model includes features such as direct UGT1A4 metabolism. github.com

Table 2: Pharmacokinetic Parameters of Medazomide from Modeling Studies

| Parameter | Value | Population | Model Type |

| Clearance | 22.6 L/h | Healthy Volunteers | PopPK |

| Clearance (1-OH-Medazomide) | 67.1 L/h | Healthy Volunteers | PopPK |

| Elimination Half-Life | 2.3 h | Healthy Volunteers | Two-Compartment |

| Total Clearance | 323 ml/min | Healthy Volunteers | Two-Compartment |

| Apparent Volume of Distribution | 50.21 L | Healthy Volunteers | Two-Compartment |

| Oral Bioavailability | 31-72% | Healthy Volunteers | N/A |

| Data derived from multiple sources. researchgate.netnih.gov |

Adverse Event Profiling and Safety Research of Medazomide

Investigation into Mechanisms Underlying Potential Adverse Reactions

The mechanisms behind the adverse reactions associated with Midazolam are primarily linked to its action on the central nervous system (CNS). Midazolam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased frequency of chloride channel opening. drugbank.com This action produces sedation, anxiolysis, and amnesia. drugbank.com However, this same mechanism can also lead to significant adverse effects.

Cardiorespiratory Depression: A primary safety concern with Midazolam is its potential to cause respiratory and cardiac depression. drugbank.com This is a dose-dependent effect of its CNS depressant activity. pediatriconcall.com The potentiation of GABAergic inhibition can lead to hypoventilation, airway obstruction, and apnea. drugbank.com In some cases, these events can be severe and life-threatening. nih.govdrugbank.com The risk of respiratory depression is notably increased when Midazolam is used concomitantly with other CNS depressants, such as opioids like fentanyl. nih.gov

Paradoxical Reactions: In some individuals, Midazolam can cause paradoxical reactions, such as agitation, involuntary movements, and aggressive or hostile behavior. nih.govnih.gov The precise mechanism for these reactions is not fully understood but is thought to involve disinhibition of certain neural pathways. These effects are more commonly observed in individuals with a history of alcohol abuse or aggressive tendencies. nih.gov

Other Adverse Events: Other reported adverse effects include drowsiness, ataxia (impaired coordination), confusion, and anterograde amnesia (inability to form new memories). drugbank.comnih.gov These are direct extensions of Midazolam's primary pharmacological action on the CNS. drugbank.com

Comparative Safety Profiles in Research Contexts

The safety profile of Midazolam has been compared to other sedatives in various research settings to better understand its relative risks and benefits.

Midazolam vs. Dexmedetomidine: In pediatric dental sedation, a systematic review and meta-analysis comparing Midazolam and Dexmedetomidine found that while both are effective, Dexmedetomidine was associated with a significantly lower incidence of emergence delirium, suggesting a safer recovery profile in this context. researchgate.net Midazolam, however, tended to have a faster onset of action. researchgate.net

Midazolam vs. Remimazolam: A randomized controlled trial in elderly patients undergoing general anesthesia compared the safety of Midazolam with Remimazolam. The study found that Remimazolam was associated with a significantly shorter time to extubation and a shorter stay in the post-anesthesia care unit (PACU). nih.govresearchgate.net The use of the reversal agent flumazenil was also significantly lower in the Remimazolam group. nih.govresearchgate.net

Midazolam vs. Ketamine: In a study on pediatric premedication, a combination of intranasal Midazolam and Ketamine was found to provide effective sedation and anxiolysis with no significant side effects at the studied doses. nih.gov This suggests that in certain contexts, combination therapy may offer a favorable safety profile. nih.gov

| Comparative Agent | Patient Population | Key Safety Findings | Citation |

| Dexmedetomidine | Pediatric dental sedation | Dexmedetomidine showed a lower incidence of emergence delirium. | researchgate.net |

| Remimazolam | Elderly patients (general anesthesia) | Remimazolam was associated with faster recovery and less need for reversal agents. | nih.govresearchgate.net |

| Ketamine (in combination) | Pediatric premedication | The combination provided effective sedation without significant side effects in the study. | nih.gov |

Comprehensive Risk-Benefit Assessments throughout Research Phases

The evaluation of a drug's risk-benefit profile is a continuous process that begins in preclinical research and extends throughout its clinical use. nih.gov For Midazolam, this assessment is crucial due to its potential for serious adverse events. nih.gov

Preclinical and Clinical Trials: During the initial phases of research, the risk-benefit ratio is established through animal studies and controlled clinical trials. nih.gov These studies aim to identify a therapeutic window where the benefits of sedation and anxiolysis outweigh the risks of adverse effects like respiratory depression. nih.gov

Post-Authorization and Pharmacovigilance: After a drug is approved, its risk-benefit profile continues to be monitored through pharmacovigilance programs, such as the FDA's Adverse Event Reporting System (FAERS). nih.govnih.gov A study analyzing FAERS data from 2004 to 2024 for Midazolam identified 2,952 adverse event reports. nih.gov This real-world data helps to identify both known and unexpected adverse events, such as respiratory failure, anaphylactic shock, and hypothermia, which may not have been fully characterized in clinical trials. nih.gov This ongoing assessment ensures that the understanding of the drug's safety profile evolves as more data becomes available. nih.gov

The benefit-risk assessment is a multi-faceted evaluation that considers the severity of the condition being treated, the availability of alternative treatments, and the nature and frequency of the adverse events. nih.gov For Midazolam, its effectiveness in providing sedation for medical procedures is a significant benefit, but this must be carefully weighed against the risk of serious cardiorespiratory adverse events. nih.govdrugbank.com

| Research Phase | Focus of Risk-Benefit Assessment | Key Considerations | Citation |

| Preclinical Research | Initial establishment of risk-benefit profile. | Efficacy in animal models versus toxicological findings. | nih.gov |

| Clinical Trials | Evaluation in human subjects. | Determining a safe and effective therapeutic window. | nih.gov |

| Post-Authorization | Continuous monitoring in real-world use. | Identification of rare or unexpected adverse events and long-term safety. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Medazomide with high purity, and which analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, with purity verification via High-Performance Liquid Chromatography (HPLC) and structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental sections in peer-reviewed journals emphasize the need for explicit characterization data, including melting points, spectral peaks, and chromatographic retention times . Reproducibility requires strict adherence to reaction conditions (e.g., temperature, solvent ratios) and validation against reference standards.

Q. Which in vitro models are commonly utilized to assess Medazomide's mechanism of action, and what methodological considerations ensure reproducibility across studies?

- Methodological Answer : Cell-based assays (e.g., enzyme inhibition, cytotoxicity screens) using standardized cell lines (e.g., HEK293, HeLa) are prevalent. Key considerations include:

- Dose-response calibration : Use of logarithmic concentration gradients to establish IC₅₀ values.

- Control standardization : Inclusion of positive/negative controls (e.g., known inhibitors, vehicle-only groups).

- Assay replication : Triplicate measurements to account for intra-experimental variability .

Q. How should researchers design experiments to evaluate Medazomide's stability under physiological conditions, and which degradation products warrant identification?

- Methodological Answer : Stability studies involve incubating Medazomide in simulated biological fluids (e.g., PBS, human serum) at 37°C. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to track degradation kinetics and identify metabolites. Priority is given to products exceeding 10% of the parent compound’s concentration, as per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in Medazomide's reported efficacy across preclinical studies, and what statistical approaches are recommended for cross-study data synthesis?

- Methodological Answer : Contradictions often arise from variability in experimental designs (e.g., dosing regimens, animal models). A systematic review framework (PRISMA) can harmonize data by:

- Covariate adjustment : Meta-regression to account for confounding variables (e.g., species, administration route).

- Sensitivity analysis : Excluding outliers or studies with high risk of bias (e.g., inadequate blinding).

- Dose-response modeling : Unified pharmacokinetic/pharmacodynamic (PK/PD) models to normalize efficacy metrics .

Q. What strategies optimize Medazomide's pharmacokinetic profile in in vivo models while maintaining therapeutic efficacy, and which experimental parameters require prioritization during dose-response studies?

- Methodological Answer : Key parameters include:

- Bioavailability enhancement : Co-administration with absorption enhancers (e.g., cyclodextrins) or formulation modifications (e.g., nanoencapsulation).

- Half-life extension : Structural analogs with reduced CYP450 metabolism.

- Toxicokinetic thresholds : Establishing no-observed-adverse-effect levels (NOAEL) via staggered dosing in rodents .

Q. How should multi-omics datasets (e.g., transcriptomic, proteomic) be integrated to elucidate Medazomide's polypharmacological effects, and what computational frameworks address data heterogeneity challenges?

- Methodological Answer : Multi-omics integration employs:

- Pathway enrichment analysis : Tools like STRING or KEGG to identify overlapping biological pathways.

- Machine learning : Random Forest or Bayesian networks to prioritize biomarkers linked to efficacy/toxicity.

- Data normalization : Combatting batch effects via ComBat or quantile normalization .

Q. What experimental designs are recommended to differentiate Medazomide's target-specific effects from off-target interactions in complex biological systems?

- Methodological Answer : Employ orthogonal assays:

- CRISPR-Cas9 knockouts : Validate target engagement by comparing responses in wild-type vs. gene-edited cells.

- Chemical proteomics : Activity-based protein profiling (ABPP) to map off-target binding.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities for primary targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for Medazomide?

- Methodological Answer : Discrepancies may stem from:

- Bioavailability limitations : Compare in vitro IC₅₀ values with plasma concentrations achieved in vivo.

- Tissue-specific metabolism : LC-MS/MS tissue distribution studies to identify metabolic hotspots.

- Species differences : Cross-testing in humanized models or primary human cells .

Q. What frameworks are suitable for reconciling conflicting toxicity profiles of Medazomide reported in different regulatory jurisdictions?

- Methodological Answer : Harmonize data using:

- Weight-of-evidence (WoE) analysis : Tiered evaluation of in vitro, in vivo, and epidemiological data.

- Benchmark dose (BMD) modeling : Derive toxicity thresholds aligned with international guidelines (e.g., EMA vs. FDA).

- Adverse Outcome Pathways (AOPs) : Map molecular initiating events to apical toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.